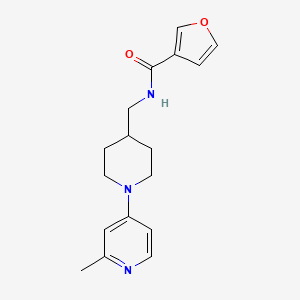
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a complex organic compound. It is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives, like the compound , is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction processes often show great selectivity, high yields, and a broad substrate scope .Applications De Recherche Scientifique
PET Imaging for Microglia Activation
PET imaging has leveraged compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) to noninvasively image reactive microglia and disease-associated microglia contributing to neuroinflammation. A study developed a positron-emitting, high-affinity ligand specific for CSF1R, demonstrating its potential for imaging CSF1R and the microglial component of neuroinflammation across various neuropsychiatric disorders, including Alzheimer's and Parkinson's disease (Horti et al., 2019).
Analgesic and Anti-inflammatory Activities
Furo[3,2-b]indole derivatives, including N-(3-Piperidinopropyl)-4,6-disubstituted-furo[3,2-b]indole-2-carboxamide derivatives, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds showed potent activities in animal models, highlighting their therapeutic potential for pain and inflammation management (Nakashima et al., 1984).
Selective Inhibition of Nitric Oxide Synthase
Research into 2-aminopyridines, such as 4-methylaminopyridine (4-MAP), has identified compounds with elaborate N-substitution, like 4-piperidine carbamate or amide, as potent and selective inducible nitric oxide synthase inhibitors. These findings suggest a novel approach to controlling nitric oxide levels, which could have implications for treating diseases associated with excessive nitric oxide production (Connolly et al., 2004).
CGRP Receptor Inhibition
The compound has been explored as part of the synthesis and development process for potent calcitonin gene-related peptide (CGRP) receptor antagonists. These receptor antagonists have significant implications for treating migraines and other conditions associated with CGRP (Cann et al., 2012).
Antimicrobial Activity
Research into furan ring-containing organic ligands and their transition metal complexes has explored their synthesis, characterization, and antimicrobial activities. These studies indicate potential applications in developing new antimicrobial agents (Patel, 2020).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
Mécanisme D'action
Target of Action
The compound, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The interaction of the compound with its targets can result in changes at the molecular and cellular levels, influencing the function of the targets and potentially leading to therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with . These interactions can lead to downstream effects that influence cellular processes and responses.
Propriétés
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-10-16(2-6-18-13)20-7-3-14(4-8-20)11-19-17(21)15-5-9-22-12-15/h2,5-6,9-10,12,14H,3-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOADDRNCJBMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
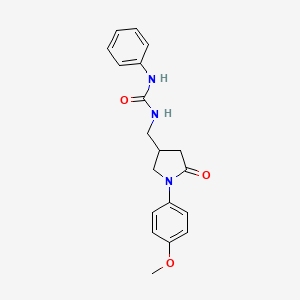
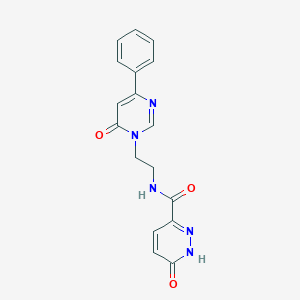
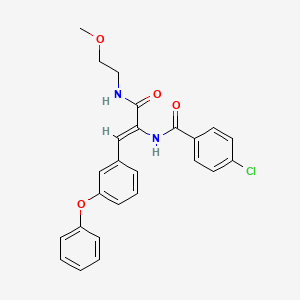
![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2846849.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B2846850.png)
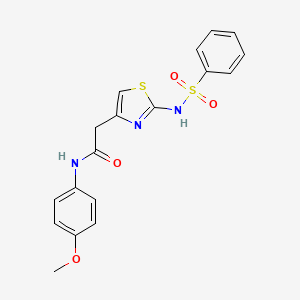
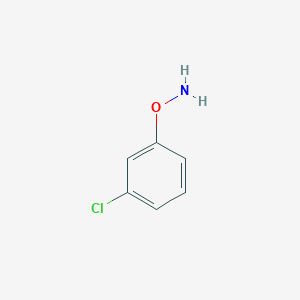
![8-cyclohexyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846856.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2846857.png)
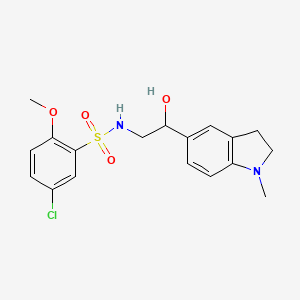
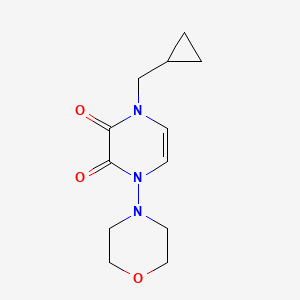
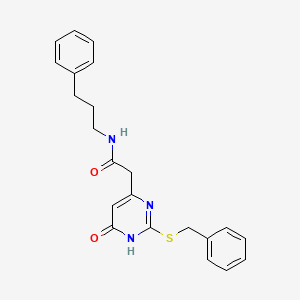
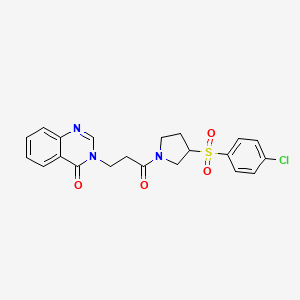
![N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2846864.png)
